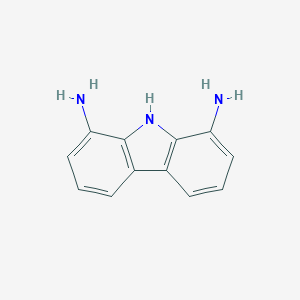

9H-Carbazole-1,8-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOQVBDUUDGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556593 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117110-85-7 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazole 1,8 Diamine and Its Precursors

Development of Efficient Synthesis Routes for 1,8-Diaminocarbazoles

The inaccessibility of 1,8-diaminocarbazole through direct methods necessitated the development of indirect, multi-step syntheses. thieme-connect.com A key advancement in this area has been the creation of a streamlined, one-pot process that starts from a halogenated and nitrated precursor, making multigram quantities of the final product readily available. thieme-connect.comthieme-connect.com

A highly efficient procedure has been developed for the preparation of 1,8-diamino-9H-carbazole on a multigram scale without the need for column chromatography. thieme-connect.comthieme-connect.com This method is significant for large-scale synthesis as it simplifies purification, often only requiring crystallization. thieme-connect.com The process starts with 3,6-dichloro-1,8-dinitrocarbazole and combines the reduction of the nitro groups and the removal of the chlorine atoms into a single reaction vessel. thieme-connect.com This one-pot reaction yields the target 1,8-diaminocarbazole in good yield, providing an accessible route to this important synthon. thieme-connect.com

| Feature | Description | Reference |

| Reaction Type | One-pot reduction and hydrodechlorination | thieme-connect.comthieme-connect.com |

| Starting Material | 3,6-dichloro-1,8-dinitrocarbazole | thieme-connect.comthieme-connect.com |

| Scale | Multigram (e.g., 50-mmol) | thieme-connect.com |

| Purification | Chromatography-free, crystallization | thieme-connect.com |

| Yield | 51% on a 50-mmol scale after crystallization | thieme-connect.com |

The core of the one-pot synthesis is a palladium-catalyzed reduction. thieme-connect.com The reaction utilizes a catalyst system of palladium(II) acetate (B1210297) and triphenylphosphine. thieme-connect.com Notably, other common palladium catalysts, such as palladium-on-carbon, were found to be ineffective for this specific transformation. thieme-connect.com The reduction is driven by triethylammonium (B8662869) formate, which serves as a hydrogen donor. thieme-connect.com This system efficiently reduces the two nitro groups at the 1 and 8 positions to primary amino groups. thieme-connect.comresearchgate.net Research has shown that with simple chloronitroarenes, this method can selectively remove chlorine atoms without affecting the nitro group; however, in the case of 3,6-dichloro-1,8-dinitrocarbazole, the reduction of the nitro groups occurs more rapidly than the dechlorination. thieme-connect.com

Palladium-Catalyzed Reduction Strategies

Synthesis of Key Intermediates

The successful synthesis of 9H-Carbazole-1,8-diamine relies on the carefully planned preparation of a key intermediate, 3,6-dichloro-1,8-dinitrocarbazole. thieme-connect.comnih.gov This intermediate is produced through a sequence of directed chlorination and nitration reactions starting from inexpensive carbazole (B46965). thieme-connect.com

The intermediate 3,6-dichloro-1,8-dinitrocarbazole is synthesized from 3,6-dichlorocarbazole. thieme-connect.comnih.gov The nitration is typically achieved using a potent nitrating agent like 100% nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid. nih.gov This reaction specifically targets the 1 and 8 positions because the more reactive 3 and 6 positions are already blocked by chlorine atoms. nih.govchemrxiv.org The product precipitates from the reaction mixture and can be isolated in high yield through simple filtration. chemrxiv.org

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1. Chlorination | Carbazole | SO₂Cl₂, CH₂Cl₂ | 3,6-Dichlorocarbazole | 60% | nih.gov |

| 2. Nitration | 3,6-Dichlorocarbazole | HNO₃ (100%), Ac₂O/AcOH, 1–110 °C | 3,6-Dichloro-1,8-dinitrocarbazole | 73% | nih.gov |

The synthesis of 1,8-disubstituted carbazoles is governed by the principles of electrophilic aromatic substitution. nih.gov The carbazole nucleus is electron-rich and readily undergoes substitution, with the highest reactivity at the 3 and 6 positions. thieme-connect.comnih.gov To achieve substitution at the 1 and 8 positions, a protection strategy is employed. thieme-connect.com

First, the carbazole is chlorinated at the 3 and 6 positions. This is effectively accomplished using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane (B109758) (CH₂Cl₂). nih.gov Once these positions are blocked, a subsequent nitration reaction is performed. thieme-connect.comnih.gov With the 3 and 6 positions occupied, the incoming electrophilic nitro groups are directed to the next available positions, 1 and 8, to afford the desired 3,6-dichloro-1,8-dinitrocarbazole intermediate. researchgate.netnih.gov This protection-deprotection sequence is a classic and effective strategy to control regioselectivity in the functionalization of the carbazole skeleton. thieme-connect.com

Preparation of 3,6-Dichloro-1,8-Dinitrocarbazole

Regioselective Functionalization Techniques for Carbazole Scaffolds

The inherent electronic properties of the carbazole ring typically direct electrophilic aromatic substitution to the 3- and 6-positions, and to a lesser extent, the 1- and 8-positions. Achieving selective functionalization, particularly at the sterically hindered C1 and C8 "bay" regions, presents a significant challenge that has been addressed through several sophisticated strategies.

Directing Group-Assisted C-H Activation: A powerful strategy to override the natural reactivity of the carbazole nucleus is the use of directing groups. chim.it These groups are temporarily installed, usually on the carbazole nitrogen (N9), to steer a metal catalyst to a specific C-H bond. chim.it This approach facilitates regioselective functionalization by forming a stable cyclometalated intermediate. chim.it

For example, a pyrimidine (B1678525) group at the N9 position has been successfully used to direct rhodium-catalyzed alkylation to the C1 and C8 positions. chim.it Similarly, transition metal-catalyzed reactions, often employing palladium, can achieve C-H activation at the C1 position with excellent regioselectivity. rsc.org These methods provide a direct route to install various functionalities, which can then be converted to amino groups, at the desired 1- and 8-positions.

Electrophilic Substitution: While direct electrophilic substitution often favors the 3,6-positions, reaction conditions can be manipulated to achieve different outcomes. The nitration of carbazole, a key step for creating the 1,8-diamine precursor, can be influenced by the nitrating agent and conditions. beilstein-journals.org For example, the synthesis of the antiostatin family of natural products involved a regioselective nitration at the C4 position of a pre-functionalized carbazole. rsc.orgscilit.com The synthesis of 1,3,6,8-tetranitrocarbazole (B1583334) from carbazole confirms that the 1- and 8-positions can be accessed through electrophilic nitration under forcing conditions. ucl.ac.uk

Directed Lithiation: Ortholithiation is another classic technique for regioselective functionalization. The positions ortho to the nitrogen atom (C1 and C8) are susceptible to deprotonation by strong bases like n-butyllithium (nBuLi), followed by trapping with an electrophile. rsc.org The selectivity of this process can be fine-tuned. For instance, introducing a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen sterically hinders the C1 and C8 positions, redirecting lithiation to the C4 and C5 positions. rsc.org This highlights the principle that steric and electronic factors can be strategically manipulated to control the site of functionalization.

| Technique | Target Position(s) | Key Reagents/Catalysts | Principle | Reference |

|---|---|---|---|---|

| Directing Group-Assisted C-H Activation | C1, C8 | Rh(III) or Pd(II) catalysts, Pyrimidine directing group | Chelation assistance guides the metal catalyst to the C1/C8 C-H bonds for selective functionalization. | chim.it |

| Electrophilic Nitration | C1, C8 (as part of polynitration) | HNO₃, H₂SO₄ | Forced conditions can overcome the preference for C3/C6, leading to 1,8-disubstitution. | ucl.ac.uk |

| Directed ortho-Lithiation | C1, C8 | n-Butyllithium (nBuLi) | The nitrogen heteroatom directs deprotonation to the adjacent C1 and C8 positions. | rsc.org |

Methodological Advancements in Carbazole Derivative Synthesis

Beyond functionalizing a pre-existing carbazole, significant progress has been made in the de novo synthesis of the carbazole core itself, allowing for the strategic placement of substituents from the outset.

Transition-Metal-Catalyzed C-H Amination: A major advancement is the development of intramolecular C-H amination reactions to construct the carbazole ring. dovepress.com These methods typically start with an N-substituted 2-arylaniline or a related diarylamine derivative. dovepress.comacs.org Palladium catalysts are widely used to facilitate the cyclization via C-H activation, forming the central five-membered ring. dovepress.com Early methods often required harsh conditions, but recent progress has enabled these reactions to proceed at ambient temperatures using various oxidants like oxone or even aerobic oxygen, making the processes more efficient and environmentally benign. dovepress.comrsc.org Dual photoredox and palladium catalysis has also been employed for the intramolecular C-H amination of N-substituted 2-amidobiaryls to synthesize a variety of carbazoles under mild conditions. rsc.org

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for forming the diarylamine precursors required for cyclization. nih.govchemmethod.com A powerful one-pot strategy involves a sequential Pd(0)-catalyzed Buchwald-Hartwig amination followed by a Pd(II)-catalyzed C-H arylation to build the carbazole core in a single operation from simpler starting materials like o-chloroanilines and heteroaryl bromides. nih.gov Suzuki coupling reactions are also frequently used to construct complex carbazole-based materials by joining carbazole units with other aromatic systems. mdpi.com

Photocatalysis and Metal-Free Synthesis: Recent innovations include the use of visible-light photocatalysis to drive C-H functionalization and cyclization reactions under exceptionally mild conditions. rsc.org Furthermore, metal-free approaches have emerged. For example, a formal [2+2+2] annulation of indoles, ketones, and nitroolefins promoted by ammonium (B1175870) iodide (NH₄I) provides a highly regioselective route to diverse carbazole structures without the need for a transition metal catalyst. organic-chemistry.org

| Methodology | Description | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Oxidative C-H Amination | Cyclization of N-substituted 2-arylanilines or diarylamines to form the carbazole ring. | Pd(OAc)₂, Rh₂(OCOC₃F₇)₄, Cu(OAc)₂ | Direct C-H/N-H coupling; increasing use of mild, aerobic conditions. | dovepress.comrsc.orgorganic-chemistry.org |

| Sequential Pd-Catalyzed Amination/Arylation | One-pot synthesis from anilines and dihaloarenes via sequential C-N and C-C bond formation. | Palladium catalysts (e.g., Pd(OAc)₂) | High efficiency and modularity for building complex carbazoles. | nih.govorganic-chemistry.org |

| Photoredox/Dual Catalysis | Uses visible light to enable C-H amination under mild conditions. | Iridium or Ruthenium photocatalyst + Pd catalyst | Energy-efficient and operates at low temperatures. | rsc.org |

| Metal-Free Annulation | Formal [2+2+2] annulation strategy to build the carbazole core from non-carbazole precursors. | NH₄I | Avoids transition metals, offering high regioselectivity. | organic-chemistry.org |

Derivatization and Chemical Reactivity of 9h Carbazole 1,8 Diamine

Functionalization of Amino Groups

The primary amino groups at the 1 and 8 positions of the carbazole (B46965) core are the most reactive sites for functionalization. These groups readily undergo reactions with various electrophiles, leading to the formation of a diverse array of derivatives with tailored properties.

The reaction of 9H-Carbazole-1,8-diamine with acyl chlorides or carboxylic anhydrides is a straightforward and common method to introduce amide functionalities. nih.govgoogle.com This acylation is typically carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dimethylacetamide (DMA). nih.gov For example, the reaction with t-butylacetyl chloride yields the corresponding 1,8-bis(amido)carbazole derivative. chemrxiv.org These amide derivatives are of significant interest due to their ability to act as anion receptors, a property enhanced by the rigid carbazole scaffold which preorganizes the amide N-H groups for effective hydrogen bonding. researchgate.net

Table 1: Examples of Amide Synthesis from this compound and its Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,8-diamino-3,6-dicyanocarbazole | t-butylacetyl chloride | 1,8-bis(t-butylacetamido)-3,6-dicyanocarbazole | chemrxiv.org |

The condensation reaction between the amino groups of this compound and various aldehydes or ketones leads to the formation of Schiff base ligands. researchgate.net These reactions are typically catalyzed by an acid and involve the formation of an imine (C=N) bond. researchgate.netanalis.com.my The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The extended π-conjugation in these molecules often imparts interesting photophysical properties, making them suitable for applications in sensors and optoelectronics. researchgate.net

Beyond amides, the amino groups of this compound can be converted into other potent hydrogen bond donating groups, such as ureas, thioureas, and sulfonamides.

Ureas and Thioureas: These are synthesized by reacting the diamine with isocyanates and isothiocyanates, respectively. The resulting urea (B33335) and thiourea (B124793) derivatives have been extensively explored as anion receptors, demonstrating high affinity for oxyanions like carboxylates, phosphates, and sulfates. researchgate.net

Sulfonamides: The reaction of this compound with sulfonyl chlorides yields sulfonamide derivatives. nih.gov These compounds have also been utilized in the construction of anion receptors. chemrxiv.orgmdpi.com The synthesis of sulfonamides can be achieved through various methods, including the reaction of amines with sulfonyl chlorides. organic-chemistry.orgrsc.org

These transformations significantly expand the repertoire of anion receptors that can be synthesized from the 1,8-diaminocarbazole platform, allowing for fine-tuning of their binding affinities and selectivities. chemrxiv.orgresearchgate.netmdpi.com

Synthesis of Schiff Base Ligands

Introduction of Substituents at Peripheral Positions (e.g., 3,6-positions)

While the amino groups are the primary sites of reaction, the carbazole core itself can be functionalized, particularly at the electron-rich 3 and 6 positions. chemrxiv.orgmdpi.com Introducing substituents at these positions has a profound impact on the electronic properties and, consequently, the anion binding affinities and photophysical characteristics of the resulting molecules.

For instance, the introduction of electron-withdrawing groups like chloro, cyano, or nitro groups at the 3,6-positions enhances the acidity of the N-H protons of the amide or urea moieties at the 1,8-positions. chemrxiv.orgmdpi.com This increased acidity leads to stronger hydrogen bonding and, therefore, higher anion binding constants. chemrxiv.orgnih.gov Conversely, electron-donating groups like t-butyl groups can improve solubility in organic solvents but may decrease anion binding affinity. nih.gov

The synthesis of these substituted diamines often involves a multi-step process starting from carbazole. A typical route involves first blocking the 3,6-positions via reactions like chlorination or nitration, followed by nitration at the 1,8-positions, and subsequent reduction to the diamine. chemrxiv.orgmdpi.com

Table 2: Effect of 3,6-Substituents on Anion Affinity

| 3,6-Substituent | Effect on Anion Affinity | Reference |

|---|---|---|

| Chloro | Increases affinity | chemrxiv.org |

| Cyano | Increases affinity more than chloro | chemrxiv.orgmdpi.com |

| Nitro | Further increases affinity | chemrxiv.orgmdpi.com |

| t-Butyl | Decreases affinity | nih.gov |

Cyclization and Annulation Reactions Involving the 1,8-Diamine Unit

The proximate positioning of the 1,8-diamine groups on the rigid carbazole scaffold facilitates cyclization and annulation reactions to form larger, more complex heterocyclic systems. These reactions can lead to the formation of novel macrocycles or fused polycyclic aromatic structures. For example, the 1,8-diamine unit can be incorporated into macrocyclic structures that exhibit enhanced binding capabilities. utexas.edu The synthesis of such complex molecules often involves multi-step procedures, including cyclization reactions. cribfb.comresearchgate.net

Oxidative Coupling Reactions

The carbazole moiety, including its diamino derivatives, can undergo oxidative coupling reactions. These reactions can proceed via N-N coupling to form bicarbazole structures or through C-C coupling. osti.govnih.govresearchgate.net Copper-catalyzed aerobic oxidative dimerization is one method to achieve N-N coupled bicarbazoles. osti.govnih.gov These reactions are typically carried out under mild conditions and can be highly selective. osti.gov The resulting dimeric structures have applications in materials science due to their extended conjugation and unique electronic properties. osti.gov Oxidative C-C coupling, often facilitated by metal-free organic oxidants, can also be employed to create bicarbazole regioisomers. researchgate.net

Advanced Applications of 9h Carbazole 1,8 Diamine Derivatives in Materials and Supramolecular Science

Supramolecular Chemistry and Anion Recognition

Derivatives of 9H-carbazole-1,8-diamine are highly valued in supramolecular chemistry for their ability to form selective host-guest complexes with anions. Their inherent features make them exceptional candidates for the rational design of anion receptors and sensors.

The design of effective anion receptors based on the 1,8-diaminocarbazole framework hinges on several key principles that leverage its intrinsic properties. These receptors are recognized as a highly tunable family for sensing and transport applications. rsc.org

Rigid Preorganized Scaffold : The carbazole (B46965) skeleton provides a rigid, planar structure that facilitates the preorganization of appended hydrogen bond donors. mdpi.comnih.gov This reduces the entropic penalty upon binding, leading to stronger host-guest interactions.

Convergent Hydrogen-Bonding Sites : The amine groups at the 1,8-positions are strategically positioned to act as convergent hydrogen bond donors. These primary amines are synthetically versatile, allowing for their conversion into amides, ureas, sulfonamides, or thioureas, which are powerful anion-binding motifs. mdpi.comresearchgate.net

Integrated Fluorophore/Chromophore : The carbazole moiety itself is a potent fluorophore and chromophore. mdpi.comdntb.gov.ua This feature is crucial as the binding event can directly perturb the electronic structure of the carbazole core, resulting in a measurable optical response (colorimetric or fluorescent).

Tunability via 3,6-Substitution : The properties of the receptor, such as solubility, anion affinity, and fluorescent response, can be finely tuned by introducing substituents at the 3 and 6 positions of the carbazole ring. nih.govnih.gov

Electron-Withdrawing Groups (EWGs) : Attaching EWGs like nitro (-NO₂) or cyano (-CN) groups significantly enhances the acidity of the N-H protons (both on the carbazole and the amide/urea (B33335) moieties), thereby increasing the anion binding affinity. mdpi.comchemrxiv.org

Solubilizing Groups : Incorporating groups like esters or alkyl chains (e.g., t-butyl) can improve the receptor's solubility in various solvents without compromising its fluorescent properties. nih.govnih.gov

The synthesis often begins with the nitration of carbazole at the 1 and 8 positions, which typically requires the 3 and 6 positions to be blocked first (e.g., by chlorination). mdpi.comchemrxiv.org A subsequent reduction step yields the crucial 1,8-diaminocarbazole precursor, ready for further functionalization. mdpi.comresearchgate.net

The primary mechanism governing anion recognition by 1,8-diaminocarbazole derivatives is the formation of multiple hydrogen bonds between the receptor's N-H groups and the incoming anion. researchgate.net The geometry of the binding pocket created by the 1,8-disubstituted groups plays a critical role in determining selectivity.

Hydrogen Bonding : The carbazole N-H and the two N-H protons from the appended amide or urea groups form a well-defined cavity that is geometrically complementary to specific anions. rsc.orgresearchgate.net

Shape Selectivity : Receptors derived from 1,8-diaminocarbazole show a pronounced selectivity for Y-shaped oxyanions. nih.gov The spatial arrangement of the hydrogen bond donors is ideally suited to bind with carboxylates (RCOO⁻), phosphates (e.g., H₂PO₄⁻), and sulfate (B86663) (SO₄²⁻). mdpi.comnih.gov

Proton Transfer : In cases where the receptor is functionalized with very strong electron-withdrawing groups (like dinitro substituents), its acidity is greatly enhanced. When interacting with highly basic anions (e.g., fluoride, acetate), the dominant interaction can shift from hydrogen bonding to an acid-base reaction involving proton transfer. mdpi.comchemrxiv.org While this produces a strong color change, it often leads to poor selectivity, as any sufficiently basic anion can deprotonate the receptor. mdpi.comchemrxiv.org

Research has shown that even with simple structures containing only three hydrogen bond donors (one from the carbazole N-H and two from the diamide (B1670390) N-H), these compounds can be remarkably strong and selective receptors for oxyanions in polar aprotic solvents like DMSO. rsc.org

Table 1: Anion Binding Properties of Selected 1,8-Diaminocarbazole Derivatives This is an interactive table. Select a receptor to see its binding characteristics.

| Receptor | Substituent (3,6-pos.) | Target Anions | Key Finding | Reference |

|---|---|---|---|---|

| Receptor 1 | Dichloro | Cl⁻, Br⁻, AcO⁻, H₂PO₄⁻ | Forms 1:1 stoichiometric complexes; binding confirmed by UV/Vis spectroscopy. | researchgate.net |

| Receptor 2 | Dinitro | Basic Anions | Exhibits enhanced anion affinity but also increased acidity, leading to proton transfer. | mdpi.comchemrxiv.org |

| Receptor 3 | Ester | Oxyanions (esp. H₂PO₄⁻) | Shows improved solubility and fluorescent response while retaining high affinity. | nih.gov |

| Receptor 4 | Bisamide | H₂PO₄⁻, AcO⁻ | Acts as a sensitive "turn-on" fluorescent sensor with a >15-fold intensity increase. | rsc.org |

The intrinsic fluorescence of the carbazole core makes 1,8-diaminocarbazole derivatives ideal for creating anion-responsive fluorescent sensors. nih.govdntb.gov.ua The direct coupling of the anion binding site to the fluorophore allows for sensitive signal transduction upon anion recognition.

A significant achievement in this area is the development of "turn-on" fluorescent sensors. For example, certain bisamide derivatives of 1,8-diaminocarbazole exhibit a remarkable enhancement of fluorescence intensity—by more than 15-fold—upon binding with anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). rsc.org This turn-on response is highly desirable as it provides a low-background signal, leading to higher sensitivity.

Furthermore, strategic modifications can convert these fluorescent sensors into colorimetric ones. The introduction of two nitro groups at the 3,6-positions of a 1,8-diamidocarbazole shifts its absorption spectrum into the visible region. mdpi.comchemrxiv.org This modified receptor functions as a colorimetric sensor, displaying vivid color changes upon the addition of basic anions in wet DMSO. mdpi.com

A new generation of these building blocks features mildly electron-withdrawing ester substituents at the 3 and 6 positions. nih.gov This modification offers a tripartite advantage: it improves anion affinity, significantly enhances solubility, and boosts the fluorescent response compared to older chloro-substituted versions, all while maintaining high selectivity for oxyanions. nih.gov

Mechanisms of Anion Binding and Selectivity

Polymer Science and Conjugated Materials

The 1,8-connectivity of the carbazole unit offers a unique structural motif for the creation of conjugated polymers. While less common than their 3,6- and 2,7-linked counterparts, poly(1,8-carbazole)s possess distinct electronic and physical properties that make them attractive for applications in conducting materials and organic electronics. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing well-defined conjugated polymers based on the 1,8-carbazolylene unit. These methods allow for the incorporation of various comonomers, enabling precise control over the polymer's final properties.

Monomer Design : A key starting material for these polymerizations is a 1,8-diiodocarbazole derivative. mdpi.comresearchgate.net The 3, 6, and 9 positions of the carbazole are often substituted with alkyl or alkane groups to enhance solubility in common organic solvents and improve chemical stability. mdpi.com

Suzuki Coupling : This polycondensation technique is used to create copolymers by reacting the 1,8-diiodo-carbazole monomer with various bis-boronic ester functionalized comonomers. mdpi.comresearchgate.net The Suzuki method allows for the synthesis of alternating copolymers, providing a high degree of structural control. mdpi.comresearchgate.net For instance, push-pull-type copolymers have been synthesized using this method for applications in organic photodiodes. nih.gov

Sonogashira Coupling : This reaction is employed to introduce alkyne spacers into the polymer backbone by coupling the 1,8-diiodo-carbazole monomer with diethynyl comonomers. mdpi.comresearchgate.net The inclusion of an alkyne linker has been found to be a key strategy for increasing the molecular weight of the resulting poly(1,8-carbazole)s. mdpi.comresearchgate.net

These synthesis methods yield polymers with good solubility and film-forming capabilities, which are essential for device fabrication. mdpi.com

Table 2: Polycondensation Methods for 1,8-Carbazole-Based Polymers This is an interactive table. Click on a reaction type for details.

| Reaction | Monomer 1 | Monomer 2 | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 1,8-diiodocarbazole derivative | Arylene bis-boronic ester | Pd(PPh₃)₄ | Allows for incorporation of various comonomers in an alternating sequence. | mdpi.comresearchgate.net |

| Sonogashira Coupling | 1,8-diiodocarbazole derivative | Diethynylcarbazole derivative | Pd-Cu catalyst system | Effective for increasing the molecular weight of the resulting polymers. | mdpi.comresearchgate.net |

Electrochemical polymerization, or electropolymerization, is another viable method for generating conducting polymer films directly onto an electrode surface. researchgate.netmdpi.com This technique involves the anodic oxidation of a monomer, leading to the formation and deposition of a polymer film.

Carbazole and its derivatives can be electropolymerized from a solution containing a supporting electrolyte. nih.gov The oxidation of the 9H-carbazole monomer to its radical cation is the initial step, which then couples to form dimers, oligomers, and ultimately the polymer film. nih.gov While the 3,6-positions are the most easily oxidized, polymerization can also occur via the 1,8-linkages. researchgate.netmdpi.com

Poly(1,8-diaminocarbazole) (PDACz) is a known conducting polymer synthesized from the 1,8-diaminocarbazole monomer. researchgate.net However, poly(1,8-carbazole) derivatives are generally less studied compared to their 3,6- and 2,7-isomers because the resulting polymers tend to be less planar, which can limit conjugation length and, consequently, their applicability in certain electronic devices. researchgate.net Despite this, the electropolymerization of carbazole derivatives remains a key technique for producing functional films for sensors and electrochromic applications. mdpi.comdokumen.pub

Incorporation into Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

The diamine functionality of this compound and its derivatives makes them excellent monomers for the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). These materials are characterized by their high surface areas, tunable pore sizes, and inherent functionalities, making them suitable for a range of applications.

Carbazole-based building blocks, including diamine derivatives, are utilized to construct COFs with tailored electronic and structural properties. For instance, new COFs have been synthesized using 3,6-diamino-9H-carbazole as the primary building block in conjunction with various aldehyde sources. grafiati.com These materials are of interest for their potential as conductive polymers. grafiati.com The resulting COFs exhibit permanent porosity and can be designed to have specific pore environments, which is crucial for applications in gas storage, separation, and catalysis. acs.orgacs.orgresearchgate.net

Similarly, carbazole derivatives are incorporated into CMPs, which are amorphous porous polymers with extended π-conjugation. These materials are synthesized through reactions like Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling. acs.orgresearchgate.net For example, fluorescent CMPs based on carbazole derivatives have been developed for use as chemical sensors. acs.org The porous nature and conjugated framework of these polymers also make them promising candidates for photocatalysis, including visible-light-driven hydrogen and oxygen evolution from water splitting. researchgate.net The introduction of carbazole units into the polymer backbone can enhance their thermal stability and electrochemical performance, which is beneficial for applications such as supercapacitors. researchgate.net

Table 1: Properties of Carbazole-Based Covalent Organic Frameworks

| Framework | Monomers | Stacking | Pore Diameter (Å) | Surface Area (SBET, m²/g) | Application | Reference |

|---|---|---|---|---|---|---|

| DUT-175 | 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, phenyldiamine | AA | 17-22 | 1071 | Humidity Control | acs.orgacs.org |

| DUT-176 | 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde, benzidine | AA | 17-22 | 1062 | Humidity Control | acs.orgacs.org |

| RIO2 | 3,6-diamine-9H-carbazole, triformylphloroglucinol | - | - | - | Conductive Polymers | grafiati.com |

| RIO3 | 3,6-diamine-9H-carbazole, triformylphenol | - | - | - | Conductive Polymers | grafiati.com |

| RIO5 | 3,6-diamine-9H-carbazole, 1,3,5-tri(4 formylphenyl)benzene | - | - | - | Conductive Polymers | grafiati.com |

| RIO6 | 3,6-diamine-9H-carbazole, triformylbenzene | - | - | - | Conductive Polymers | grafiati.com |

Role in Organic Optoelectronic Devices

The excellent photophysical and electronic properties of this compound derivatives have led to their widespread use in various organic optoelectronic devices. The carbazole moiety is a well-known hole-transporting unit, and its derivatives exhibit high thermal stability, good charge carrier mobility, and tunable energy levels.

Hole-Transporting Materials (HTMs)

Carbazole-based molecules are extensively used as hole-transporting materials (HTMs) in organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). researchgate.netosti.gov Their electron-rich nature and high hole mobility facilitate efficient injection and transport of positive charge carriers. mdpi.comresearchgate.net The structural flexibility of carbazole allows for the synthesis of derivatives with optimized properties, such as improved solubility and thermal stability. researchgate.net For instance, polyimides incorporating carbazole and arylamine moieties have been developed as HTMs with high decomposition temperatures and good hole mobility. researchgate.net In PSCs, carbazole-based HTMs have shown performance comparable to the standard material, spiro-OMeTAD, with the potential for lower cost and enhanced stability. osti.govacs.org

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, carbazole derivatives, including those based on this compound, play a crucial role as both emitters and host materials. researchgate.net Their high triplet energy levels make them particularly suitable as hosts for phosphorescent emitters, preventing energy back-transfer from the guest to the host and thus improving device efficiency. researchgate.netresearchgate.net Bipolar host materials, which possess both electron-donating (like carbazole) and electron-accepting moieties, are designed to achieve balanced charge transport within the emitting layer, leading to improved OLED performance. mdpi.comacs.org For example, carbazole-benzimidazole and carbazole-quinoxaline based bipolar molecules have been successfully employed as hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, resulting in high external quantum efficiencies. acs.orgchemrxiv.org

Carbazole derivatives themselves can also function as emitters, particularly for blue fluorescence. encyclopedia.pub By modifying the carbazole core with different substituents, the emission color and efficiency can be tuned. For instance, deep-blue fluorescent emitters with high quantum yields have been developed based on carbazole structures. encyclopedia.pub

Table 2: Performance of OLEDs with this compound Derivative-based Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Device Configuration | Reference |

|---|---|---|---|---|

| p-CbzBiz | Ir(ppy)₂(acac) | 21.8% | Phosphorescent OLED | acs.org |

| o-CbzBiz | 4CzIPN | 16.7% | TADF OLED | acs.org |

| CBPCH | FIrpic | - (High efficiency, 13.4 cd/A) | Phosphorescent OLED | acs.org |

| CBPE | FIrpic | - (High efficiency, 12.4 cd/A) | Phosphorescent OLED | acs.org |

| 4N-oCBP | TCz-Trz | 16.2% | TADF OLED | researchgate.net |

| ME9 | 4CzIPN | 14.1% | TADF OLED | researchgate.net |

Photovoltaic Applications

The advantageous electronic properties of carbazole derivatives also extend to their use in organic photovoltaic (OPV) devices. oldcitypublishing.com The Highest Occupied Molecular Orbital (HOMO) energy levels of many carbazole-based polymers fall within the ideal range for donor materials in bulk heterojunction solar cells. oldcitypublishing.com The ability to functionalize the carbazole unit at various positions allows for the fine-tuning of the material's absorption spectrum and energy levels to better match the solar spectrum and the acceptor material. This synthetic versatility is key to developing more efficient OPV systems. oldcitypublishing.com

Photochemical and Electrochemical Catalysis

The electron-donating nature of the carbazole core makes its derivatives promising candidates for applications in catalysis, particularly in photochemical and electrochemical processes.

Assessment as Single-Electron Photoreductants

Carbazole derivatives have been investigated as photoinduced single-electron reductants. nsf.govnih.govresearchgate.net Upon excitation with light, these molecules can donate an electron to a suitable substrate, initiating a chemical transformation. The excited-state reduction potentials of carbazoles can be tuned by modifying their molecular structure, for example, by introducing electron-donating or -withdrawing groups. nsf.gov This modularity allows for the design of photocatalysts with specific redox properties tailored for particular reactions, such as the hydrodehalogenation of aryl halides. nsf.govnih.govresearchgate.net The ability to use visible light sources, such as 365 nm LEDs, for excitation is an additional advantage, as it avoids the need for high-energy UV light that can cause undesirable side reactions. nsf.gov

Exploration in Hydrodehalogenation and Arylation Reactions

While the direct application of monomeric this compound as a catalyst in hydrodehalogenation and arylation reactions is not extensively documented in dedicated studies, its structural motif is intrinsically linked to these important transformations. The synthesis of this compound itself can involve a key hydrodehalogenation step, and its polymeric and derivatized forms show activity in related processes. Furthermore, arylation reactions are fundamental to the synthesis of functionalized carbazole derivatives, including other diamino-isomers, highlighting the potential for derivatizing the 1,8-diamine core using these methods.

Hydrodehalogenation Reactions

Hydrodehalogenation (HDH) is a crucial reaction for both the synthesis of fine chemicals and the detoxification of halogenated environmental pollutants. The involvement of the this compound framework in such reactions is most clearly demonstrated by its own synthesis.

A one-pot, scalable procedure for preparing this compound has been developed that relies on a palladium-catalyzed reaction. researchgate.net This process starts from 3,6-dichloro-1,8-dinitrocarbazole, which is subjected to catalytic reduction of the nitro groups and simultaneous hydrodechlorination of the C-Cl bonds. researchgate.netthieme-connect.com This synthetic route underscores the compatibility of the carbazole-1,8-diamine scaffold with catalytic systems used for C-Cl bond cleavage.

| Starting Material | Catalyst | Reductant/H-Source | Solvent | Yield | Ref |

| 3,6-dichloro-1,8-dinitrocarbazole | 10% Pd/C | H₂ (gas) | Acetonitrile | 77-89% | nih.gov |

| 3,6-dichloro-1,8-dinitrocarbazole | Palladium on Charcoal | Triethylammonium (B8662869) formate | Not specified | High | researchgate.net |

Beyond its synthesis, derivatives of 1,8-diaminocarbazole have been explored for environmental applications involving hydrodehalogenation. For instance, a composite material made of N-doped TiO₂, CdS, and poly(1,8-diaminocarbazole) has been successfully used for the visible-light-induced photocatalytic degradation of 4-chlorophenol. dntb.gov.ua This application demonstrates that the polymerized form of 1,8-diaminocarbazole can be a component in catalytic systems designed to break down halogenated aromatic pollutants.

Arylation Reactions

Arylation reactions, particularly palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination, are cornerstones for the synthesis of complex carbazole-based materials. While specific examples focusing on the N-arylation of this compound are sparse, the synthesis of other isomers and related compounds heavily relies on this chemistry. This suggests a strong potential for applying these methods to functionalize the 1,8-diamine core.

For example, the synthesis of 9H-carbazole-2,7-diamine and 9H-carbazole-3,6-diamine derivatives often employs Buchwald-Hartwig amination to form the crucial carbon-nitrogen bonds. smolecule.com These reactions involve coupling a dibromocarbazole with an amine in the presence of a palladium catalyst, showcasing a reliable method for introducing aryl or amino functionalities to the carbazole skeleton.

Moreover, research into 1,8-diamino-3,6-dichlorocarbazole as a building block has noted that the reaction conditions are suitable for synthesizing N-arylcarbazoles, implying the feasibility of sequential intramolecular arylations. researchgate.net The broader field of carbazole synthesis also includes intramolecular C-H activation and C-C coupling reactions to form the carbazole ring from precursors like diphenylaniline, often using robust catalysts such as palladium-doped Covalent Organic Frameworks (COFs). mdpi.com

| Carbazole Precursor | Coupling Partner | Catalyst System | Reaction Type | Product Type | Ref |

| Dibromocarbazole | Bis(4-methoxyphenyl)amine | Pd₂(dba)₃ | Buchwald-Hartwig Amination | N,N,N',N'-tetraaryl-9H-carbazole-2,7-diamine | |

| Aryl Halide | Amine | Palladium complexes | Buchwald-Hartwig Amination | Aryl-aminated carbazoles | smolecule.com |

| Diphenylaniline | - | Pd(II)-Covalent Organic Framework | Intramolecular C-H activation | 9H-Carbazole | mdpi.com |

These examples collectively illustrate that while this compound may not be a widely reported catalyst itself, its synthesis and potential derivatization are deeply rooted in the principles of catalytic hydrodehalogenation and arylation. The reactivity of its amino groups and the robustness of the carbazole core make it a promising platform for developing more complex functional materials through these catalytic pathways.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ucl.ac.uk ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon framework of the molecule. ucl.ac.ukabdn.ac.uk

For 9H-Carbazole-1,8-diamine, ¹H-NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the carbazole (B46965) core, the protons of the two amine (-NH₂) groups, and the proton on the carbazole nitrogen (-NH-). The chemical shifts (δ) and spin-spin coupling patterns of the aromatic protons would be crucial for confirming the 1,8-substitution pattern.

Similarly, ¹³C-NMR spectroscopy would provide a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts would differentiate the carbons bearing the amino groups from the other aromatic carbons, including the quaternary carbons involved in the ring fusions. ucl.ac.uk

Table 1: Predicted NMR Data for this compound

| Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H-NMR | ~6.5 - 8.0 | Aromatic protons (C-H) |

| ~7.5 - 11.0 | Carbazole proton (N-H) | |

| ~3.0 - 5.0 | Amine protons (-NH₂) | |

| ¹³C-NMR | ~100 - 150 | Aromatic carbons |

Note: This table represents general, expected ranges for the functional groups present and not specific, experimentally verified data.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like diamino carbazoles, allowing the analysis of intact molecular ions with minimal fragmentation. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

For this compound (C₁₂H₁₁N₃), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. While specific experimental spectra for this compound were not found, the expected molecular weight can be calculated from its formula.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value |

|---|---|---|

| HRMS (ESI+) | Exact Mass [M+H]⁺ | 198.1026 (for C₁₂H₁₂N₃⁺) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pubvt.edu Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. jascoinc.com

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of both the primary amine groups (-NH₂) and the secondary amine of the carbazole ring. Additionally, bands corresponding to aromatic C-H stretching and C=C ring stretching would be present. While studies on poly(1,8-diaminocarbazole) mention the use of FTIR for structural analysis, specific spectra for the monomer are not detailed in the available literature. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Carbazole) | N-H Stretch | ~3300 - 3500 |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | ~3300 - 3500 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| C-N | C-N Stretch | ~1250 - 1350 |

Note: This table presents generally accepted wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map and thus determine the exact positions of atoms, bond lengths, and bond angles. mdpi.comnih.gov

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of the 1,8-substitution pattern and reveal the planarity of the carbazole system. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate how the molecules pack in the crystal lattice. However, no published crystal structure for this compound could be located in the reviewed sources.

UV-Vis Absorption and Fluorescence Spectroscopies for Optical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. nih.govkuleuven.be The wavelengths of maximum absorption (λₘₐₓ) correspond to the energy required to promote electrons to higher energy orbitals. Carbazole and its derivatives are known to be strong chromophores. chemrxiv.org

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. horiba.comwikipedia.org Many carbazole derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. chemrxiv.orgnih.gov The study of derivatives of 1,8-diaminocarbazole often involves fluorescence as a key characterization method, particularly for sensing applications. nih.gov

Detailed experimental UV-Vis and fluorescence spectra (including absorption maxima, extinction coefficients, and emission wavelengths) for the parent compound this compound are not specified in the available research. researchgate.netchemrxiv.org

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 9h Carbazole 1,8 Diamine Systems

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional structure of molecules by minimizing their energy. For complex systems derived from 9H-carbazole-1,8-diamine, identifying the lowest energy conformation is crucial as the geometry dictates the molecule's properties and interactions.

In studies of anion receptors derived from 1,8-diamino-3,6-dichlorocarbazole, researchers employed DFT calculations to optimize the geometries of all possible isomers. researchgate.net This process is essential for finding the most stable structure of the final receptor molecule, which in this case was N¹,N⁸-bis[1H-pyrro-2-yl-methylidene]-3,6-dichloro-9H-carbazole-1,8-diamine. researchgate.net The B3LYP functional is a common choice for such calculations in carbazole (B46965) systems, known for providing a reliable balance between accuracy and computational cost. researchgate.netresearchgate.net The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net

Table 1: Application of DFT in Geometry Optimization

| Computational Method | Application | Purpose | Reference |

| DFT/B3LYP | Geometry Optimization | To find the most stable isomeric structure of an anion receptor derived from 1,8-diamino-3,6-dichlorocarbazole. | researchgate.net |

| DFT (General) | Vibrational Frequency Calculation | To confirm that the optimized structure corresponds to a true energy minimum. | researchgate.net |

Elucidation of Reaction Mechanisms and Pathways

Theoretical investigations are instrumental in clarifying the mechanisms of chemical reactions involving carbazole systems. This includes understanding the step-by-step process of synthesis and predicting the most likely sites of reaction.

The synthesis of the key precursor, 1,8-diamino-3,6-dichlorocarbazole, involves a multi-step pathway that has been established through experimental work and can be understood through theoretical principles. The process includes the selective chlorination of the carbazole core at the 3 and 6 positions, which are the most reactive sites for electrophilic substitution in the unsubstituted ring. This is followed by nitration, which directs the nitro groups to the 1 and 8 positions. The final step is the reduction of the dinitro-derivative to yield the 1,8-diamine. researchgate.net

Furthermore, computational studies on related carbazole-based polycyclic aromatic hydrocarbons have used DFT to explore oxidative coupling reactions. acs.org These theoretical investigations revealed that the primary oxidation pathway involves the 3,6-positions of the carbazole moiety, which is attributed to their high electron density. acs.org This highlights the importance of the substitution pattern, as the presence of groups at the 1 and 8 positions, as in this compound, fundamentally alters the molecule's reactivity compared to the unsubstituted carbazole.

Prediction and Analysis of Electronic Energy Levels (HOMO/LUMO)

The electronic properties of carbazole derivatives are central to their use in materials science, particularly in optoelectronics. Computational methods are widely used to predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's electronic and optical properties.

While specific energy values for this compound are not detailed in the surveyed literature, the methodology for their calculation is well-established for the broader carbazole family. DFT calculations are the standard approach for determining HOMO and LUMO energy levels. For instance, in various carbazole derivatives, these calculations are used to predict bandgap energies, which is crucial for applications in devices like solar cells. Time-dependent DFT (TD-DFT) can further be used to model excited-state properties, which are essential for understanding light-emitting processes in organic light-emitting diodes (OLEDs). researchgate.net The accuracy of these predictions is often validated by comparing the calculated values with experimental data obtained from techniques like cyclic voltammetry. semanticscholar.org

Structure-Property Relationship Studies through Computational Modeling

A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its observable properties. This predictive capability accelerates the design of new materials with desired functions.

For derivatives of this compound, computational modeling has been key to understanding their function as anion receptors. The rigid, π-conjugated skeleton of the carbazole unit provides a pre-organized framework for attaching binding sites. researchgate.net Computational geometry optimization confirmed that the specific arrangement of atoms in a receptor made from 1,8-diamino-3,6-dichlorocarbazole creates a cavity suitable for binding anions like chloride and bromide. researchgate.net The polarized N-H hydrogen of the carbazole core itself can participate in forming hydrogen bonds with anions, a structural feature that contributes directly to the binding property. researchgate.net This demonstrates a direct link between the computationally determined structure and the material's function. By modeling different isomers, researchers can computationally screen for the structure with the optimal geometry for anion binding before undertaking complex synthesis. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The increasing emphasis on environmentally conscious chemical manufacturing is driving research into greener synthetic pathways for carbazole (B46965) derivatives. Traditional methods often rely on harsh reagents and generate significant waste. Future efforts are geared towards developing more sustainable alternatives.

One promising avenue is the use of biocatalysis , which employs enzymes to carry out chemical transformations. mdpi.comresearchgate.net This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. mdpi.com Another area of intense interest is flow chemistry . researchgate.netscispace.com By conducting reactions in continuous-flow reactors, researchers can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netunit.no The development of novel catalytic systems, particularly those based on abundant and non-toxic metals, is also a critical goal. rsc.org These green chemistry approaches aim to make the synthesis of 9H-carbazole-1,8-diamine and its analogues more efficient and environmentally benign. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives

| Methodology | Advantages | Challenges | Key Research Focus |

| Traditional Synthesis | Well-established procedures | Harsh conditions, waste generation | Optimization of existing methods |

| Biocatalysis | High selectivity, mild conditions, reduced waste mdpi.com | Enzyme stability and cost | Discovery of robust enzymes, process optimization mdpi.com |

| Flow Chemistry | Enhanced control, scalability, safety researchgate.netunit.no | Initial setup cost, potential for clogging | Reactor design, catalyst immobilization researchgate.netscispace.com |

| Green Catalysis | Use of abundant metals, reduced toxicity rsc.org | Catalyst efficiency and lifetime | Development of novel, highly active catalysts rsc.org |

This table provides a summary of different synthetic approaches for carbazole derivatives and their respective advantages, challenges, and areas for future research.

Integration into Multi-component Systems and Hybrid Materials

The unique electronic and photophysical properties of the this compound core make it an excellent candidate for incorporation into multi-component systems and hybrid materials. Researchers are exploring its use in creating advanced polymers, metal-organic frameworks (MOFs), and other composite materials with tailored functionalities.

In the realm of polymers , this compound can be used as a monomer to create novel polyamides and polyimides. rsc.orgresearchgate.net These polymers often exhibit interesting electrochromic properties, changing color in response to an electrical potential. rsc.orgacs.org The diamine functionality allows for the formation of robust polymer chains, while the carbazole unit imparts desirable electronic characteristics. nih.gov Furthermore, the development of hybrid materials, such as those combining carbazole-based polymers with inorganic nanoparticles, is a burgeoning field. researchgate.net These materials can exhibit synergistic properties, leading to enhanced performance in applications like sensors and electronic devices.

Exploration in Advanced Sensing Platforms and Smart Materials

The ability of the carbazole nucleus to interact with various analytes has spurred interest in its use for advanced sensing applications. The amino groups of this compound provide ideal sites for functionalization, allowing for the creation of receptors that can selectively bind to specific ions or molecules.

Derivatives of 1,8-diaminocarbazole have shown promise as anion receptors , capable of detecting species like chloride and acetate (B1210297). researchgate.net By incorporating chromophores or fluorophores, these sensors can provide a visual or fluorescent response upon binding, enabling rapid and sensitive detection. researchgate.net Beyond simple detection, researchers are also investigating the use of these compounds in smart materials that respond to external stimuli such as light, heat, or chemical changes. For instance, polymers containing azobenzene-functionalized carbazole units have been studied for their photoresponsive behavior. nih.gov

Predictive Modeling for Rational Design of Novel Derivatives

To accelerate the discovery of new carbazole derivatives with optimized properties, researchers are increasingly turning to computational methods. Predictive modeling , including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, allows for the rational design of molecules with desired characteristics before their synthesis. acs.orgnih.govscilit.com

DFT calculations can provide insights into the electronic structure, and optical properties of proposed molecules, guiding the design of materials for applications such as solar cells and organic light-emitting diodes (OLEDs). nih.govscilit.com QSAR models, on the other hand, establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govtubitak.gov.trresearchgate.netjournalspress.comtubitak.gov.tr This approach is particularly valuable in medicinal chemistry for predicting the efficacy of new drug candidates. nih.govresearchgate.net By leveraging these computational tools, scientists can more efficiently explore the vast chemical space of carbazole derivatives and identify the most promising candidates for experimental investigation. chemicalpapers.comrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9H-Carbazole-1,8-diamine derivatives, and how can their purity be verified?

- Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, bisurea/thiourea derivatives can be prepared by reacting this compound with isocyanates or isothiocyanates under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or THF . Purity verification involves chromatographic techniques (TLC or HPLC) and spectroscopic characterization. High-resolution mass spectrometry (HR-MS) with ESI+ or ESI− modes is critical for confirming molecular weights (e.g., [M+Na]+ or [M−H]− peaks), while and NMR in DMSO- or CDCl resolve structural features .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, thiourea NH protons at δ 9.5–10.5 ppm). NMR resolves carbazole backbone carbons (100–150 ppm) and thiourea/urea carbonyls (170–180 ppm) .

- HR-MS : Confirms molecular ion peaks (e.g., observed [M+Na]+ at 762.06199 m/z vs. calculated 762.06315 m/z for CHFNS) .

- FT-IR : Detects N-H stretches (~3300 cm) and C=O/C=S vibrations (1650–1250 cm) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous carbazole derivatives (e.g., 3-Chloro-9H-carbazole) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the electronic properties or biological interactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and bond dissociation energies, which correlate with antioxidant activity .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities between carbazole derivatives and target proteins (e.g., MPS1 kinase or antioxidant enzymes). Docking scores and binding poses guide structure-activity relationships (SAR) .

Q. What methodologies are used to assess the anion transport efficiency of carbazole-based bisurea/thiourea derivatives, and how do structural modifications impact their performance?

- Methodological Answer :

- Liposomal Assays : Prepare POPC vesicles loaded with NaCl or KCl and monitor anion flux using ion-selective electrodes or fluorescent probes (e.g., lucigenin for Cl). Calculate EC values to compare transport efficiency .

- Structure-Performance Insights : Electron-withdrawing groups (e.g., pentafluorosulfanyl) enhance anion binding via hydrogen bonding, while alkyl chains improve membrane permeability. Thiourea derivatives often outperform ureas due to stronger anion interactions .

Q. In fluorescence-based cation sensing applications, how are the photophysical properties of this compound derivatives optimized for selectivity?

- Methodological Answer :

- Spectral Tuning : Introduce electron-donating/withdrawing substituents (e.g., benzyl or nitro groups) to shift emission wavelengths. For example, 9-benzyl-9H-carbazole derivatives exhibit strong fluorescence at 350–450 nm, which quenches selectively in the presence of rare earth cations (e.g., Eu) via photoinduced electron transfer (PET) .

- Selectivity Testing : Perform competitive binding assays with metal ions (e.g., Na, K, Ca, transition metals) in buffered solutions. Measure fluorescence intensity changes using a spectrofluorometer to determine binding constants () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.